molecular formula C10H14ClO3PS B1665098 Phosphorothioic acid, S-(4-chlorophenyl) O,O-diethyl ester CAS No. 4524-70-3

Phosphorothioic acid, S-(4-chlorophenyl) O,O-diethyl ester

Cat. No. B1665098
CAS RN: 4524-70-3
M. Wt: 280.71 g/mol
InChI Key: DZMBHXLSOJHVRT-UHFFFAOYSA-N
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Description

Phosphorothioic acid, S-(4-chlorophenyl) O,O-diethyl ester is a chemical compound . It is used for industrial and scientific research purposes .

Scientific Research Applications

  • Catalytic Reactions and Kinetics : Phosphorothioate derivatives, including those similar to S-(4-chlorophenyl) O,O-diethyl ester, have been studied for their reactivity in catalytic processes. For instance, Maxwell, Neverov, and Brown (2005) investigated the methanolyses of various phosphorothioate esters, providing insights into their reaction kinetics and catalytic potential in organic synthesis (Maxwell, Neverov, & Brown, 2005).

  • Hydrolysis and Thermodynamics : The hydrolysis reactions of phosphorothioate esters, including those structurally related to the compound , have been explored by Purcell and Hengge (2005). Their study sheds light on the thermodynamic aspects of these reactions, highlighting differences in activation energies compared to phosphate esters (Purcell & Hengge, 2005).

  • Potential Applications in Environmental Toxicology : Sanchirico et al. (2012) focused on the thermal degradation of Fenitrothion, a compound similar to S-(4-chlorophenyl) O,O-diethyl ester, assessing the ecotoxicological profile of its decomposition products. This research is significant for understanding the environmental impact and safety of such compounds (Sanchirico et al., 2012).

  • Corrosion Inhibition : Gupta et al. (2017) studied α-aminophosphonates, which are structurally related to phosphorothioic acid esters, for their effectiveness as corrosion inhibitors. Their research provides insights into the practical applications of these compounds in protecting metals from corrosion (Gupta et al., 2017).

  • Fluorescence and Biomacromolecule Sensing : Mallick et al. (2018) synthesized thiophenyl esters, related to phosphorothioic acid esters, and studied their interactions with DNA. This research highlights the potential use of such compounds in fluorescent probes for biomacromolecules (Mallick et al., 2018).

  • Solid Supported Lanthanide Ion Catalysis : Andrea, Neverov, and Brown (2010) investigated the methanolysis of phosphorothioate esters catalyzed by solid-supported lanthanide ions. Their work is relevant for understanding the catalytic efficiency and potential industrial applications of these compounds (Andrea, Neverov, & Brown, 2010).

Safety And Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water. Vomiting should not be induced. Never give anything by mouth to an unconscious person. A doctor or Poison Control Center should be called immediately .

properties

IUPAC Name

1-chloro-4-diethoxyphosphorylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClO3PS/c1-3-13-15(12,14-4-2)16-10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMBHXLSOJHVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196446
Record name Phosphorothioic acid, S-(4-chlorophenyl) O,O-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphorothioic acid, S-(4-chlorophenyl) O,O-diethyl ester

CAS RN

4524-70-3
Record name AI 3-10616
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004524703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorothioic acid, S-(4-chlorophenyl) O,O-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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